molecular formula C11H11BrN2 B1335551 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 497261-38-8

8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B1335551
M. Wt: 251.12 g/mol
InChI Key: NCYAUUMFSRUGHL-UHFFFAOYSA-N
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Description

“8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the CAS Number: 497261-38-8 . It has a molecular weight of 251.13 .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials based on Fischer Indolizations .


Molecular Structure Analysis

The IUPAC name for this compound is 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . The InChI code is 1S/C11H11BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel anti-cancer agents . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry and Oncology .
  • Summary of the Application : This compound has been used in the design and synthesis of novel anti-cancer agents . Specifically, it has been used to create derivatives that have shown high anti-tumor activity .
  • Methods of Application or Experimental Procedures : The key intermediate of tert-butyl-8-bromo-2, 3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole carboxylate was synthesized using commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials based on Fischer Indolizations .
  • Results or Outcomes : The synthesized compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner . The compound 4c was the best with the IC50 values of 13.71, 9.42, 15.06, and 14.77 μM .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H317, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYAUUMFSRUGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406457
Record name 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS RN

497261-38-8
Record name 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromophenylhydrazine hydrochloride (5.0 g, 22.36 mmol) in ethanol (100 mL), piperidin-4-one hydrochloride (1.316 g, 8.5984 mmol) was added and the mixture was heated to reflux. The reflux was maintained for 4 hours, then cooled to room temperature and dry hydrogen chloride gas was passed for 1 hour through the reaction mixture. The mixture was then again heated to reflux and maintained for 2 h. After completion of reaction, ethanol was distilled off under vacuum and the residue was dissolved in water. The aqueous layer was neutralized with 2N sodium hydroxide solution and was extracted in dichloromethane (2×100 mL). The pH of the aqueous layer was then adjusted to 12.0 with 2N sodium hydroxide solution and the product was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under vacuum. The crude solid was washed with diethyl ether (50 mL) to obtain 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (2.2 g, 39.3%) with purity 98.82% by HPLC. 1HNMR (200 MHz, DMSO-d6) δ: 2.7 (t, 2H, CH2), 3.0 (t, 2H, CH2), 3.8 (d, 2H, CH2), 7.05 (d, 1H, Ar—H), 7.2 (d, 1H, Ar—H), 7.45 (s, 1H, Ar—H), 10.97 (bs, 1H, NH). m/e=251 (M++1).
Quantity
5 g
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reactant
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1.316 g
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reactant
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100 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Feng, X Teng, J Gu, B Yu, Y Luo, L Ye - Medicinal Chemistry Research, 2019 - Springer
In the previous research, our group designed and synthesized 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indoles, which showed high anti-tumor activity. In this study, a series of novel 2,3,4,5-…
Number of citations: 7 link.springer.com
L Ye, Y Tian, Z Li, J Zhang, S Wu - Helvetica Chimica Acta, 2012 - Wiley Online Library
Since deregulation of the tyrosine‐kinase receptor c‐Met is implicated in several human cancers and is an attractive target for small‐molecule‐drug discovery, we report herein the …
Number of citations: 13 onlinelibrary.wiley.com
A Bridoux, R Millet, J Pommery, N Pommery… - Bioorganic & medicinal …, 2010 - Elsevier
Research on dual inhibitors of both 5-LOX and COXs gained interest due to the overexpressions of these enzymes during the malignant state of the evolution of prostate cancer. In order …
Number of citations: 28 www.sciencedirect.com
A Bridoux, L Goossens, R Houssin… - Journal of …, 2006 - Wiley Online Library
The Fischer reaction is applied to the synthesis of 8‐substituted tetrahydro‐γ‐carbolines with electron‐donating or electron‐withdrawing groups, using catalytic or thermal methods. The …
Number of citations: 22 onlinelibrary.wiley.com
S Rachakonda - 2021 - ir.kluniversity.in
Chapter- 3 Page 1 54 Chapter- 3 Synthesis of Tetrahydro Carbazoles and Tetrahydro γ-Carbolines Catalyzed by Peg-400, As a Recyclable Reaction Medium Page 2 55 3.1 Introduction…
Number of citations: 0 ir.kluniversity.in

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